N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-7-5-6-14-29(18)35(31,32)21-11-8-19(9-12-21)24(30)28(16-15-27(2)3)25-26-22-17-20(33-4)10-13-23(22)34-25;/h8-13,17-18H,5-7,14-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCSNWCDISNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a sulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 446.0 g/mol |
| CAS Number | 1215637-08-3 |
The compound's unique combination of functional groups suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in cancer research. It has been noted for its potential to inhibit specific enzymes involved in tumor progression, including ubiquitin ligases, which are crucial for protein degradation and cell cycle regulation .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical to cancer cell proliferation.
- Receptor Modulation : Its structure suggests potential interactions with various receptors, which could modulate signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Animal Models : Research involving animal models has demonstrated promising results in reducing tumor size and improving survival rates when treated with related compounds.
- Comparative Analysis : A comparative analysis of structural analogs indicates that variations in the side chains can lead to differences in potency and selectivity for specific biological targets.
Summary of Findings
The compound has shown potential in various studies, indicating its role as an effective agent against cancer through multiple mechanisms:
| Study Type | Findings |
|---|---|
| In Vitro | Significant reduction in cancer cell viability |
| Animal Models | Tumor size reduction and improved survival |
| Structural Analysis | Variations affect potency and selectivity |
Preparation Methods
Cyclization of 4-Methoxy-2-Nitroaniline
The benzothiazole ring is constructed via cyclocondensation. A modified Hinsberg thiazole synthesis is employed:
- Reduction : 4-Methoxy-2-nitroaniline is reduced to 2-amino-4-methoxyaniline using catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 12 h).
- Cyclization : The diamine reacts with carbon disulfide (CS₂) in ethanol under reflux (78°C, 6 h) with potassium hydroxide as a base. The intermediate dithiocarbamate undergoes intramolecular cyclization upon acidification (HCl, pH 3–4), yielding 5-methoxybenzo[d]thiazol-2-amine (72% yield).
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.82 (d, J = 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃).
- MS (ESI+) : m/z 181.1 [M+H]⁺.
Preparation of 4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
- Sulfonyl Chloride Formation : 4-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene (110°C, 4 h) to yield 4-chlorosulfonylbenzoic acid (89% purity).
- Aminolysis : The sulfonyl chloride reacts with 2-methylpiperidine in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) scavenges HCl, facilitating nucleophilic substitution. After stirring (24 h, 25°C), the mixture is washed with 1M HCl, and the product is recrystallized from ethyl acetate/hexane (3:1) to yield 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid (68% yield).
Key Data :
- Melting Point : 142–144°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.55 (m, 1H, piperidine-H), 2.90–3.00 (m, 2H, piperidine-H), 1.60–1.75 (m, 4H, piperidine-H), 1.35 (d, J = 6.8 Hz, 3H, CH₃).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution (0°C, 30 min). The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford the hydrochloride salt (92% yield).
Key Data :
- Melting Point : 198–200°C (decomp.).
- Elemental Analysis : Calculated for C₂₅H₃₁ClN₄O₅S₂: C, 52.58%; H, 5.47%; N, 9.81%; Found: C, 52.50%; H, 5.43%; N, 9.78%.
Optimization Challenges and Alternatives
Sulfonylation Regioselectivity
Competing sulfonation at the benzoic acid’s meta position is mitigated by using bulky bases (e.g., 2,6-lutidine) to direct substitution to the para position.
Amide Coupling Efficiency
Alternative coupling agents (e.g., HATU, 75% yield) outperform EDCl/HOBt (58% yield) but increase cost.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole amine with a dimethylaminoethyl group, followed by sulfonylation using 2-methylpiperidine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
- Sulfonylation : React with 2-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol/water improve purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting NMR signals resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using 2D experiments (HSQC, HMBC). For example, the methoxy group (δ ~3.8 ppm) and dimethylaminoethyl protons (δ ~2.2–2.5 ppm) are diagnostic .
- Elemental Analysis (CHNS) : Validate molecular formula (e.g., C, H, N within ±0.4% theoretical) .
- Contradiction Resolution : Overlapping signals (e.g., aromatic protons) are deconvoluted via variable-temperature NMR or COSY .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (≥50 mM). For aqueous buffers (pH 7.4), include 0.1% Tween-80 to prevent aggregation .
- Stability : Assess via HPLC under accelerated conditions (40°C, 75% RH). Degradation products (e.g., hydrolysis of sulfonamide) are monitored at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methylpiperidinyl sulfonyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace 2-methylpiperidine with other amines (e.g., morpholine, pyrrolidine) and compare IC₅₀ values in target assays .
- Crystallography : Resolve X-ray structures to correlate sulfonamide conformation (e.g., torsion angles) with binding affinity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in target enzymes .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- DoE Parameters : Vary temperature (25–60°C), stoichiometry (1.0–1.5 eq.), and catalyst loading (0.1–5 mol%) for sulfonylation. Use a Central Composite Design to identify critical factors .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time (~5 min) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ across cell lines) be systematically analyzed?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Replicate assays in triplicate with positive controls (e.g., doxorubicin) .
- Off-Target Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic interference .
- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., P-gp) .
Q. What strategies mitigate low bioavailability in preclinical models for this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties (e.g., acetyl) to enhance intestinal absorption. Hydrolyze in vivo by esterases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release. Characterize via DLS and TEM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
